

An In-depth Technical Guide to 2-Acetylpyrrole (CAS 1072-83-9)

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Compound of Interest			
Compound Name:	2-Acetylpyrrole		
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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylpyrrole, with the CAS number 1072-83-9, is a pivotal heterocyclic organic compound. Characterized by a pyrrole ring functionalized with an acetyl group at the second position, it serves as a significant building block in organic synthesis and medicinal chemistry.[1] This compound is a naturally occurring aroma constituent in various foods, formed through the Maillard reaction, and is also utilized as a flavoring agent.[2] Beyond its sensory applications, **2-acetylpyrrole** and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a molecule of considerable interest in drug discovery and development. This guide provides a comprehensive overview of its physicochemical properties, spectral data, synthesis, and biological significance, complete with experimental methodologies and pathway visualizations.

Physicochemical Properties

2-Acetylpyrrole is typically a white to beige or pale yellow crystalline powder or liquid with a characteristic nutty, bread-like, or licorice aroma.[3][4] It is soluble in organic solvents like ethanol and ether, with limited solubility in water.[1]



Property	Value	Reference(s)
Molecular Formula	C ₆ H ₇ NO	[5]
Molecular Weight	109.13 g/mol	[5]
Melting Point	88-93 °C	[3]
Boiling Point	220 °C (at 760 mmHg)	[5]
Density	1.1143 g/cm³ (estimate)	
LogP	0.93	[5]
Appearance	White to beige crystalline powder/liquid	[3][4]
Solubility	Soluble in ethanol, ether; limited in water	[1][5]

Spectral Data

The structural elucidation of **2-acetylpyrrole** is supported by various spectroscopic techniques.

NMR Spectroscopy

- ¹H NMR (90 MHz, CDCl₃): Key signals include a singlet for the acetyl protons and distinct multiplets for the pyrrole ring protons.
- ¹³C NMR (25.16 MHz, CDCl₃): Shows characteristic peaks for the carbonyl carbon, the acetyl methyl carbon, and the four carbons of the pyrrole ring.

¹ H NMR (CDCl ₃)	Shift (ppm)
Acetyl CH₃	~2.4
Pyrrole CH	~6.2-7.1



¹³ C NMR (CDCl ₃)	Shift (ppm)
C=O	~188.5
Pyrrole C2	~132.2
Pyrrole C5	~125.6
Pyrrole C4	~117.5
Pyrrole C3	~110.5
Acetyl CH₃	~25.4

Infrared (IR) Spectroscopy

The IR spectrum of **2-acetylpyrrole** displays characteristic absorption bands corresponding to its functional groups. The N-H stretching vibration and the carbonyl (C=O) stretching vibration are particularly informative. The position of the carbonyl band can be influenced by the solvent.

Mass Spectrometry

Mass spectrometric analysis of **2-acetylpyrrole** and its derivatives reveals fragmentation patterns that are highly dependent on the substituents at the 2-position of the pyrrole ring.[6] Common fragmentation pathways involve the loss of water, aldehydes, or cleavage of the pyrrole moiety itself.[6]

Synthesis and Reactivity Synthesis of 2-Acetylpyrrole

A common method for the synthesis of **2-acetylpyrrole** is the Friedel-Crafts acylation of pyrrole.

This protocol is a general representation of a Friedel-Crafts acylation reaction.

• Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, pyrrole is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

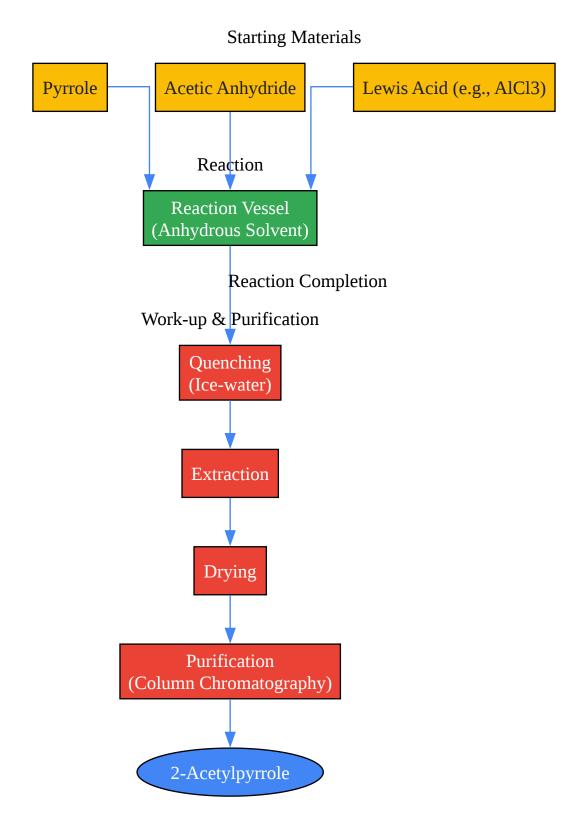






- Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portionwise to the solution while maintaining a low temperature.
- Acylating Agent Addition: Acetic anhydride is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures.
- Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction is quenched by carefully adding it to ice-water. The
 aqueous layer is then extracted with an organic solvent. The combined organic layers are
 washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and
 concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel to yield pure **2-acetylpyrrole**.





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General workflow for the synthesis of **2-acetylpyrrole**.



Chemical Reactivity

2-Acetylpyrrole undergoes various chemical transformations, making it a versatile intermediate. A key reaction is the N-alkylation at the pyrrole nitrogen.

- Reaction Setup: 2-Acetylpyrrole is dissolved in a suitable solvent such as benzene or DMF in a round-bottom flask.
- Base and Phase Transfer Catalyst: A solid base like potassium hydroxide (KOH) and a phase-transfer catalyst (e.g., 18-crown-6) are added.
- Alkylating Agent Addition: The alkylating agent (e.g., an alkyl iodide) is added to the mixture.
- Reaction: The reaction is stirred at room temperature or heated as necessary, with progress monitored by TLC.
- Work-up and Purification: The reaction mixture is worked up by adding water and extracting
 with an organic solvent. The organic layer is then washed, dried, and concentrated. The
 crude product is purified by column chromatography.

Biological Activities and Therapeutic Potential

Derivatives of **2-acetylpyrrole** have demonstrated a remarkable range of biological activities, positioning them as promising scaffolds for drug development.

Anticancer Activity

Numerous pyrrole derivatives have been synthesized and evaluated for their anticancer properties. For instance, certain alkynylated pyrrole derivatives have shown significant cytotoxicity against various cancer cell lines.



Compound Type	Cancer Cell Line	IC50 (μM)	Reference(s)
Alkynylated Pyrrole Derivative (12l)	U251 (Glioblastoma)	2.29 ± 0.18	
Alkynylated Pyrrole Derivative (12l)	A549 (Lung Cancer)	3.49 ± 0.30	
Pyrrolo[2,1- a]isoquinoline Aryl Ketone (3g)	RAW264.7 (Macrophage) - NO inhibition	6.91	[7]
Pyrrolo[2,1- a]isoquinoline Aryl Ketone (3k)	RAW264.7 (Macrophage) - NO inhibition	10.10	[7]

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds (pyrrole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[4]

Antimicrobial Activity

Pyrrole derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.



Compound Type	Microorganism	MIC (μg/mL)	Reference(s)
Pyrrolo[2,3-b]pyrrole Derivative (2)	Pseudomonas aeruginosa	50	[4]
Pyrrolo[2,3-b]pyrrole Derivative (3)	Staphylococcus aureus	(Comparable to ciprofloxacin)	[4]
Pyrrolo[2,3-b]pyrrole Derivative (2)	Candida albicans	(MIC approx. 25% of clotrimazole)	[4]

- Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
- Compound Dilution: Serial dilutions of the test compounds are prepared in a suitable broth medium in a 96-well microplate.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The microplate is incubated under appropriate conditions (temperature and time) for microbial growth.
- MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[4][8]

Anti-inflammatory Activity

The anti-inflammatory potential of pyrrole derivatives has been explored, with some compounds showing inhibitory effects on key inflammatory mediators.



Compound Type	Assay	IC50 (μM)	Reference(s)
Pyrrole-Cinnamate Hybrid (5)	COX-2 Inhibition	0.55	
Pyrrole-Cinnamate Hybrid (6)	COX-2 Inhibition	7.0	
Pyrrole Derivative (2)	Soybean LOX Inhibition	7.5	
Pyrrolo[2,1- a]isoquinoline (3g)	TNF-α secretion	7.85	[7]
Pyrrolo[2,1- a]isoquinoline (3k)	TNF-α secretion	8.30	[7]

- Animal Model: The assay is performed on rodents (e.g., rats).
- Compound Administration: The test compounds are administered to the animals, typically via oral or intraperitoneal routes.
- Induction of Inflammation: After a specific time, inflammation is induced by injecting a solution of carrageenan into the plantar surface of the hind paw.
- Paw Volume Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.
- Evaluation: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[9]

Signaling Pathways

The biological effects of pyrrole derivatives are often mediated through their interaction with specific cellular signaling pathways. Key pathways implicated include the NF-kB and MAPK pathways, which are central regulators of inflammation and cell survival.

NF-κB Signaling Pathway

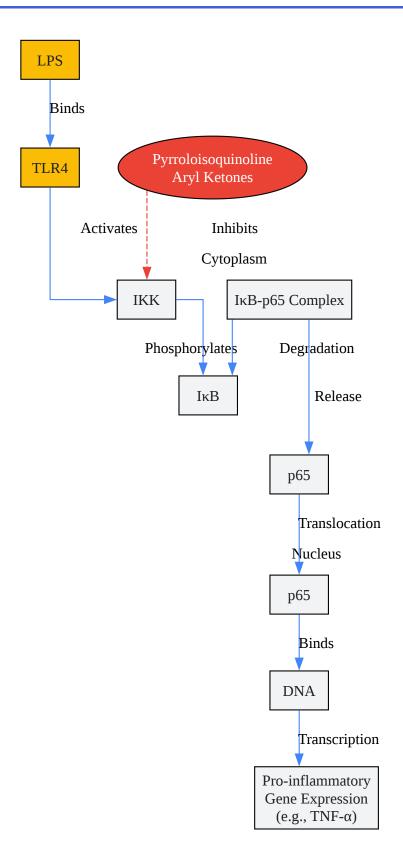


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The NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. Some pyrroloisoquinoline derivatives have been shown to inhibit the activation of NF- κ B by preventing the phosphorylation of I κ B and the subsequent nuclear translocation of the p65 subunit.[7] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines like TNF- α .





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Inhibition of the NF-κB pathway by pyrrole derivatives.



MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Certain polyenylpyrrole derivatives have been found to exert their anti-inflammatory effects by reducing the phosphorylation of MAPKs, thereby inhibiting downstream inflammatory responses.[10] Additionally, some 2-pyrone derivatives have demonstrated anti-leukemic effects associated with the activation of the MAPK pathway.[11][12]

Conclusion

2-Acetylpyrrole is a molecule of significant scientific and commercial interest. Its versatile chemical nature allows for the synthesis of a diverse array of derivatives with potent biological activities. The evidence for its role as a scaffold in the development of new anticancer, antimicrobial, and anti-inflammatory agents is compelling. Further research into the specific mechanisms of action and structure-activity relationships of **2-acetylpyrrole** derivatives will undoubtedly pave the way for novel therapeutic interventions. This guide provides a foundational understanding for researchers and professionals aiming to explore the full potential of this remarkable compound.

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